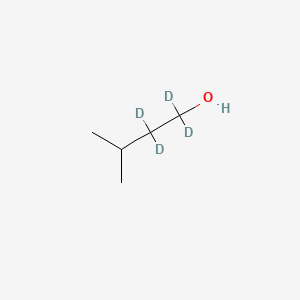

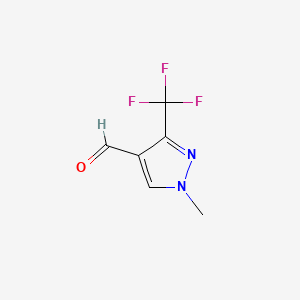

1-甲基-3-(三氟甲基)-1H-吡唑-4-甲醛

货号 B596661

CAS 编号:

128225-66-1

分子量: 178.114

InChI 键: QNEXGLZIJJETOO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of related compounds has been reported. For example, the InChI code for “[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” is1S/C6H8F3N3/c1-12-3-4 (2-10)5 (11-12)6 (7,8)9/h3H,2,10H2,1H3 .

科学研究应用

Organic Synthesis

- Specific Scientific Field: Organic Synthesis

- Summary of the Application: The compound “1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is used in the synthesis of functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles . These derivatives are significant in both agrochemicals and pharmaceuticals .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This is followed by functionalization of the 5-position through lithiation in flow followed by trapping in batch with a series of electrophiles . Control of the concentration in flow is important to avoid precipitation .

- Results or Outcomes: The process results in the efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole . The yield of the reaction is reported to be 77% .

Antifungal Activity

- Specific Scientific Field: Biochemistry

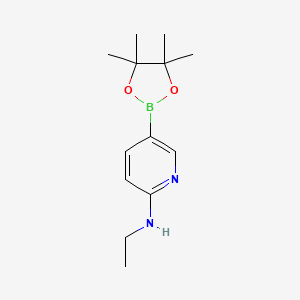

- Summary of the Application: This compound is used in the synthesis of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which have shown antifungal activity .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of the parent compound with various substituted pyridinyl groups . The resulting compounds were then tested for their antifungal activity against three kinds of phytopathogenic fungi .

- Results or Outcomes: Some of the synthesized compounds exhibited moderate antifungal activities. In particular, compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .

Synthesis of Bioactive Small Molecules

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses are bioactive small molecules, although the specific results or outcomes are not detailed in the source .

Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used in the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity .

- Methods of Application or Experimental Procedures: The method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate and methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

- Results or Outcomes: The method results in the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity .

Synthesis of Various Bioactive Small Molecules

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used as a boronic acid pinacol ester for the synthesis of various bioactive small molecules .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The outcomes of these syntheses are bioactive small molecules, although the specific results or outcomes are not detailed in the source .

安全和危害

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXGLZIJJETOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

Synthesis routes and methods I

Procedure details

Dissolve (1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanol (1.41 g, 7.83 mmol) in DCM (25 mL) and dimethylsulfoxide (2.22 mL, 31.3 mmol) and cool to −78° C. Add oxalyl chloride (1.91 mL, 21.9 mmol) dropwise over 15 min. and stir at −78° C. for an additional 1 hr. Add triethylamine (6.55 mL, 47.0 mmol) dropwise and stir another 1 hr. Quench with water (20 mL) and dilute with DCM (50 mL) and warm to room temperature for 1 hr. Separate the organic layer; dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 80:20 hexanes:ethyl acetate), to give the title preparation (0.98 g, 71%). 1H-NMR (400 MHz, CDCl3) δ 9.94 (s, 1H), 7.97 (s, 1H), 3.99 (s, 3H).

Quantity

1.41 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-3-trifluoromethyl-1H-pyrazol-4-methanol (0.51 g, 2.83 mmol), N-methyl morpholine N-oxide (0.37 g, 3.16 mmol), and crushed, dried, and activated 4 Å sieves (1.5 g) in anhydrous dichloromethane (15 ml), is added tetrapropyl ammonium peruthenate (0.09 g, 0.26 mmol). The reaction mixture is stirred for one hour at room temperature, then filtered through a silica gel plug and eluted with ethyl acetate. The filtrate is concentrated in vacuo to give 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxaldehyde (0.44 g, 88%), which is used without further purification. 1H NMR (CDCl3): δ=9.92 (1H, s), 7.99 (1H, s), 4.00 (3H, s).

Quantity

0.51 g

Type

reactant

Reaction Step One

Yield

88%

Citations

For This Compound

6

Citations

In the title compound, C16H11Cl2F3N4OS2, the benzene ring and the thiazole ring make dihedral angles of 83.2 (3) and 78.3 (3)°, respectively, with the pyrazole ring. The crystal …

Number of citations: 1

scripts.iucr.org

In the title molecule, C18H13Cl2F3N4O2, the intramolecular distance between the centroids of the benzene and pyridine rings is 3.953 (3) Å, and the trifluoromethyl group is rotationally …

Number of citations: 7

scripts.iucr.org

… To this solution was added 5-chloro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), sodium triacetoxyborohydride (1.5 equiv), and acetic acid (1.5 equiv). The …

Number of citations: 88

pubs.acs.org

Utilizing fragment-based hybrid designing strategies, 24áN-benzyl pyridine-2-one containing derivatives were synthesized by successfully incorporating 6-(4H-1,2,4-triazol-3-yl) pyridin-…

Number of citations: 5

www.sciencedirect.com

Background: The synthesis of effective drugs are very important for the scientist. The various biological effects of the thiazole, oxime and ether functional groups are well known …

Number of citations: 1

www.ingentaconnect.com

Neutrophils constitute the first line of cellular defense in response to bacterial and fungal infections and rely on granular proteins to kill microorganisms, but uncontrolled secretion of …

Number of citations: 80

www.jbc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。